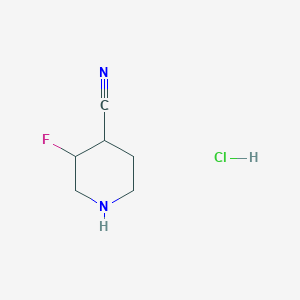

3-Fluoropiperidine-4-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H10ClFN2. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The compound is often used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-4-carbonitrile hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

化学反応の分析

Types of Reactions

3-Fluoropiperidine-4-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Pharmaceutical Research

Drug Development

3-Fluoropiperidine-4-carbonitrile hydrochloride serves as a crucial building block in the synthesis of new therapeutic agents targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological profiles of resulting compounds. For instance, it has been utilized in the development of inhibitors for various enzymes and receptors involved in disease mechanisms, particularly in neuropharmacology .

Case Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can effectively inhibit enzymes related to neurodegenerative diseases. For example, research has indicated that fluorinated piperidines exhibit promising activity against dipeptidyl peptidase IV, an enzyme linked to diabetes and obesity .

- Receptor Binding : Interaction studies suggest that the presence of fluorine increases binding affinity to certain biological targets, enhancing the efficacy of drug candidates derived from this compound.

Organic Synthesis

Building Block for Complex Molecules

The compound is extensively employed as an intermediate in organic synthesis due to its ability to participate in various chemical reactions, including substitution and reduction processes. It acts as a versatile building block for synthesizing complex organic molecules, particularly those containing piperidine rings.

Synthesis Techniques

- Palladium-Catalyzed Reactions : Recent advancements have demonstrated the effectiveness of palladium-catalyzed hydrogenation methods in synthesizing substituted piperidines from this compound. This approach allows for high selectivity and yield across a broad substrate scope .

- One-Pot Functionalization : Innovative methods have been developed that enable the one-pot functionalization of this compound, streamlining the synthesis process and reducing the number of steps required to obtain desired derivatives .

Material Science

Applications in Specialty Chemicals

Beyond pharmaceuticals, this compound finds utility in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating materials with specific performance characteristics.

Chemoinformatics and Fragment-Based Drug Discovery

Recent studies have highlighted the potential of fluorinated piperidines as valuable fragments in fragment-based drug discovery (FBDD). The compound's low basicity and reduced hERG affinity suggest lower cardiac toxicity, making it a favorable candidate for further exploration in drug design .

作用機序

The mechanism of action of 3-Fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context of the research .

類似化合物との比較

Similar Compounds

- 4-Fluoropiperidine-4-carbonitrile hydrochloride

- 2-Fluoropiperidine-4-carbonitrile hydrochloride

- 3-Chloropiperidine-4-carbonitrile hydrochloride

Uniqueness

3-Fluoropiperidine-4-carbonitrile hydrochloride is unique due to the position of the fluorine atom on the piperidine ring. This specific positioning influences the compound’s reactivity and binding properties, making it distinct from other fluorinated piperidine derivatives. Its unique chemical structure allows for specific interactions in biochemical assays, making it a valuable compound in scientific research .

生物活性

3-Fluoropiperidine-4-carbonitrile hydrochloride is a fluorinated piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the third position of the piperidine ring and a carbonitrile group at the fourth position, which significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is C6H10ClFN2 with a molecular weight of approximately 164.61 g/mol. The presence of the fluorine atom enhances its binding affinity to various biological targets, making it a valuable compound in drug development and research.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClFN₂ |

| Molecular Weight | 164.61 g/mol |

| Functional Groups | Fluorine, Carbonitrile |

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's lipophilicity and enhances its binding affinity, leading to modulation of receptor activity. This mechanism is crucial for its potential therapeutic effects in various conditions, including neurological disorders and infectious diseases.

Biological Activity

Research has identified several key areas where this compound exhibits significant biological activity:

- Antimicrobial Activity : This compound has been studied for its effects against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening, it was identified as part of a series with promising anti-tubercular activity, demonstrating minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

- Enzyme Inhibition : The compound is employed in studies focusing on enzyme inhibitors, particularly in the context of drug development for diseases that involve dysregulated enzymatic pathways.

- Neurological Applications : As a building block for synthesizing new therapeutic agents targeting neurological disorders, its derivatives have shown potential in modulating neurotransmitter receptors, indicating possible applications in treating conditions like depression and anxiety.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Antitubercular Activity : A study conducted on a library of compounds revealed that derivatives of piperidine, including this compound, displayed significant activity against M. tuberculosis, with structure-activity relationship (SAR) analyses suggesting that modifications at specific positions could enhance efficacy while reducing toxicity .

- Histamine Receptor Antagonism : Research into piperidine derivatives has shown that some compounds exhibit potent antagonistic properties towards histamine H3 receptors. This suggests potential applications in treating allergic reactions or neurodegenerative diseases where histamine signaling is implicated .

Research Findings

Recent literature emphasizes the importance of functional groups in modulating the pharmacological properties of piperidine derivatives:

- Fluorinated Compounds : Fluorination generally increases metabolic stability and bioavailability, enhancing the overall pharmacokinetic profile of drugs derived from piperidine structures .

- Structure-Activity Relationships : Detailed SAR studies have indicated that small modifications can lead to significant changes in biological activity, highlighting the importance of optimizing chemical structures for desired therapeutic outcomes.

特性

IUPAC Name |

3-fluoropiperidine-4-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,9H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGDJLDCONQATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C#N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。